molecular formula C27H25N3O6 B8212263 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate

Cat. No.: B8212263
M. Wt: 487.5 g/mol
InChI Key: SNBZBHTXJNHQBJ-UHFFFAOYSA-N
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Description

The structure integrates a 2,5-dioxopyrrolidine moiety linked via a pentanoate ester to a dibenzazocin-substituted propylamide group. Key features include:

  • Dibenzazocin framework: A tricyclic structure with nitrogen incorporation, often associated with CNS activity due to its structural similarity to neuroactive alkaloids .
  • Pyrrolidinyl ester: The 2,5-dioxopyrrolidine group enhances solubility and may serve as a prodrug moiety for targeted delivery .
  • Pentanoate bridge: The extended alkyl chain facilitates interactions with hydrophobic binding pockets in biological targets .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c31-23(10-5-11-27(35)36-30-25(33)14-15-26(30)34)28-17-16-24(32)29-18-21-8-2-1-6-19(21)12-13-20-7-3-4-9-22(20)29/h1-4,6-9H,5,10-11,14-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBZBHTXJNHQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the dibenzazocinyl moiety. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. Cold-chain transportation and storage under -20°C are necessary to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

lists two closely related compounds:

Compound CAS Number Similarity Score Key Structural Differences
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide 1417413-00-3 0.88 Replaces the pyrrolidinyl pentanoate with a simpler acetamide group.
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-pyrrolidinepropanamide 23642-62-8 0.87 Retains the pyrrolidinyl dioxo group but lacks the pentanoate ester bridge.

Key Observations :

  • The acetamide derivative (CAS 1417413-00-3) exhibits higher solubility in polar solvents due to its reduced steric hindrance and lack of ester groups .
Functional Group Comparisons
  • Dibenzazocin vs. Pyrazole Derivatives: Compounds in –3 feature pyrazole or thiophene cores instead of dibenzazocin. For example, 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () prioritize hydrogen-bonding interactions via hydroxyl and amino groups, unlike the aromatic dibenzazocin system in the target compound .
  • Ester vs. Carboxylic Acid Derivatives :
    The pyrrolidine-3-carboxylic acid derivative in (compound 19) lacks the ester functionality, rendering it more acidic and less likely to cross the blood-brain barrier compared to the target compound .

Research Findings and Implications

  • Pharmacological Potential: The dibenzazocin moiety suggests possible activity at opioid or serotonin receptors, though direct biological data for the target compound are unavailable in the provided evidence.
  • Stability and Reactivity : The ester group in the target compound may hydrolyze under physiological conditions to release active metabolites, a feature absent in the amide analogues .
  • Thermal Properties : Pyrazole derivatives (–3) exhibit higher melting points (e.g., 190.9°C in ) compared to pyrrolidinyl esters, which are typically lower due to reduced crystallinity .

Biological Activity

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is a complex compound with potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C18H18N6O6
  • Molecular Weight : 446.37 g/mol
  • CAS Number : 55750-62-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial effects. Research indicates that derivatives of pyrrolidine compounds exhibit significant potential in these areas.

Anticancer Activity

Recent studies have shown that pyrrolidine derivatives can inhibit the growth of various cancer cell lines. Notably, a study involving several 5-oxopyrrolidine derivatives demonstrated their efficacy against A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications could enhance anticancer potency.

Key Findings :

  • Cytotoxicity : The compound exhibited cytotoxic effects on A549 cells, with varying degrees of toxicity on non-cancerous cells (HSAEC-1 KT). For instance, some derivatives reduced A549 cell viability by up to 66% compared to control treatments with cisplatin .
  • Mechanism of Action : The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, particularly in the S-phase .
CompoundCell LineViability Reduction (%)Notes
Compound 15A54966More potent than others tested
Compound 21A549>70Selective against cancer cells

Antimicrobial Activity

The antimicrobial properties of 2,5-Dioxo-1-pyrrolidinyl derivatives have also been investigated. These compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings :

  • Resistance Profile : Certain derivatives displayed significant activity against linezolid and tedizolid-resistant strains of S. aureus, indicating their potential as therapeutic agents against resistant infections .
  • Broad Spectrum : The antimicrobial activity was tested against various pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating a broad spectrum of action .
PathogenActivity ObservedResistance Type
Staphylococcus aureusEffectiveMRSA
Klebsiella pneumoniaeEffectiveCarbapenem-resistant

Case Studies

  • Study on A549 Cells : In vitro testing revealed that compounds derived from the pyrrolidine scaffold could effectively reduce cell viability in cancerous cells while sparing normal cells to some extent. This selective toxicity is crucial for developing safer cancer therapies.
  • Antimicrobial Efficacy Study : Another significant study focused on the antimicrobial properties demonstrated that specific derivatives could inhibit the growth of resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate?

  • Methodology : The compound's synthesis likely involves multi-step reactions, including:

  • Step 1 : Formation of the dibenzazocin core via cyclization of substituted precursors (e.g., 11,12-didehydrodibenz[b,f]azocin derivatives) .
  • Step 2 : Conjugation of the pyrrolidinyl ester and pentanoate moieties using carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the amino and carbonyl groups .
  • Critical Parameters : Optimize pH (6.5–7.0) and temperature (20–25°C) during coupling to avoid side reactions .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodology :

  • Storage : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the ester and amide bonds .
  • Stability Assays : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 24–72 hours under varying pH and temperature conditions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve the complex aromatic and amide signals .
  • Purity Assessment : Combine reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify impurities below 0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Perform LC-MS/MS to measure plasma/tissue concentrations and identify metabolites. Adjust dosing regimens to account for rapid clearance or protein binding .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare target binding affinities in isolated proteins vs. cellular environments .
    • Data Interpretation Table :
Assay TypeBioactivity (IC₅₀)Observed DiscrepancyProposed Resolution
In vitro50 nMReduced efficacy in vivoCheck metabolite interference
In vivo>1 µMLow bioavailabilityOptimize formulation (e.g., liposomal encapsulation)

Q. What experimental designs are optimal for studying the compound’s interaction with enzyme targets (e.g., proteases, kinases)?

  • Methodology :

  • Enzyme Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. Include negative controls (e.g., inactive enantiomers) to validate specificity .
  • Inhibitor Screening : Apply a randomized block design with split-plot arrangements to test multiple concentrations and enzyme isoforms .

Q. How can researchers address conflicting data regarding the compound’s environmental impact in ecotoxicology studies?

  • Methodology :

  • Tiered Testing : Follow the Framework to Guide Selection of Chemical Alternatives (NASEM, 2014):

Tier 1 : Assess acute toxicity in Daphnia magna and Danio rerio .

Tier 2 : Conduct chronic exposure studies (28-day) to evaluate bioaccumulation and mutagenicity .

  • Statistical Analysis : Use multivariate ANOVA to isolate confounding variables (e.g., pH, temperature) in aquatic toxicity assays .

Methodological Challenges and Solutions

Q. What strategies mitigate synthesis challenges related to the compound’s complex stereochemistry?

  • Approach :

  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during preparative HPLC .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to predict steric hindrance and optimize reaction pathways .

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

  • Protocol :

  • Dose Escalation : Apply a Fibonacci sequence (e.g., 1, 2, 3.3, 5.5 mg/kg) in rodent models to identify the therapeutic window .
  • PK/PD Modeling : Integrate WinNonlin or NONMEM software to correlate plasma levels with efficacy endpoints .

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